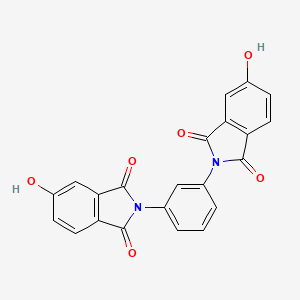
2,2'-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of two isoindole units connected through a 1,3-phenylene bridge, with each isoindole unit bearing a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole Units: The isoindole units can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and amines, under acidic or basic conditions.
Coupling Reaction: The two isoindole units are then coupled through a 1,3-phenylene bridge. This can be achieved using a variety of coupling agents, such as palladium-catalyzed cross-coupling reactions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the desired positions on the isoindole units. This can be accomplished through selective hydroxylation reactions using reagents like hydroxylamine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroisoindole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
科学的研究の応用
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
作用機序
The mechanism of action of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups and isoindole units can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,2’-(1,4-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,2-phenylene bridge.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Contains only one isoindole unit with a hydroxyl group.
Uniqueness
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,2- and 1,4-phenylene analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
特性
CAS番号 |
106010-54-2 |
|---|---|
分子式 |
C22H12N2O6 |
分子量 |
400.3 g/mol |
IUPAC名 |
5-hydroxy-2-[3-(5-hydroxy-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12N2O6/c25-13-4-6-15-17(9-13)21(29)23(19(15)27)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26)10-18(16)22(24)30/h1-10,25-26H |
InChIキー |
NBTNLNPYBFYPDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O)N4C(=O)C5=C(C4=O)C=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


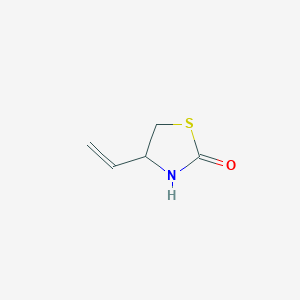
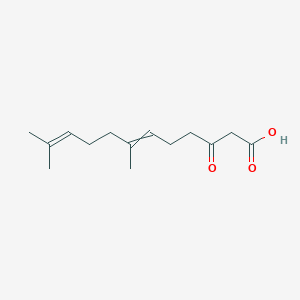
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
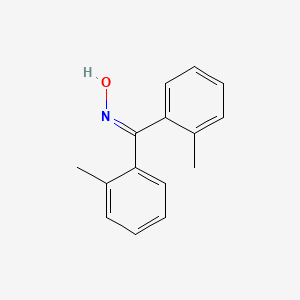
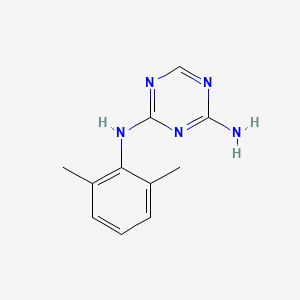
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
